molecular formula C16H19NO5 B1679509 Rohitukine CAS No. 71294-60-5

Rohitukine

Cat. No.: B1679509
CAS No.: 71294-60-5
M. Wt: 305.32 g/mol
InChI Key: MOCVYVBNJQIVOV-RNCFNFMXSA-N
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Description

Rohitukine is a naturally occurring chromone alkaloid that was initially isolated from the plant Amoora rohituka. It is also found in Dysoxylum binectariferum and other related species. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rohitukine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves, seeds, and trunk bark of Dysoxylum binectariferum. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound focuses on sustainable and renewable sources. The leaves and seeds of Dysoxylum binectariferum have been identified as viable sources for large-scale extraction, reducing the need to harvest the trunk bark, which can harm the tree .

Chemical Reactions Analysis

Types of Reactions

Rohitukine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives like flavopiridol .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as flavopiridol, which is a potent anticancer agent .

Comparison with Similar Compounds

Rohitukine is unique due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency and specific applications.

Properties

IUPAC Name

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCVYVBNJQIVOV-TVQRCGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540347
Record name 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-60-5
Record name 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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